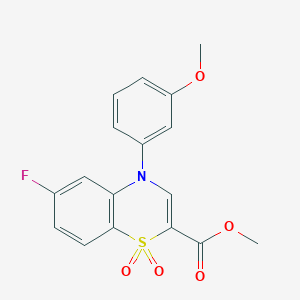

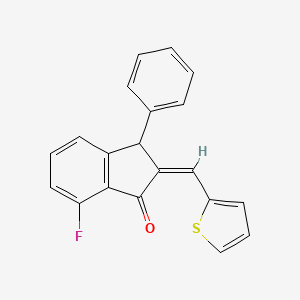

methyl 6-fluoro-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

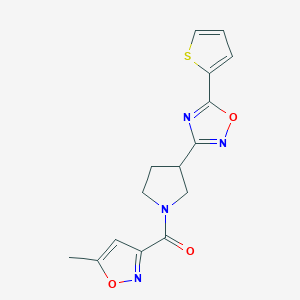

“Methyl 6-fluoro-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” is a complex organic compound. It contains a benzothiazine ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This compound also has a methoxyphenyl group attached to it, which suggests that it might have interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazine ring and the attachment of the methoxyphenyl and fluoro groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzothiazine ring, a methoxyphenyl group, and a fluorine atom. The exact structure would depend on the specific locations of these groups within the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzothiazine ring, the methoxyphenyl group, and the fluorine atom could all potentially participate in reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be determined through experimental testing .

Applications De Recherche Scientifique

Interaction with Benzodiazepine Receptors

The study by Barlin et al. (1996) explores derivatives with fluoro, methoxy, and other substituents, including their interaction with central and peripheral-type benzodiazepine receptors. Some compounds exhibited strong binding to peripheral-type benzodiazepine receptors, indicating potential for developing new therapeutic agents targeting these sites (Barlin et al., 1996).

Nematicidal and Antimicrobial Properties

Reddy et al. (2009) synthesized bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2-(aryl)-3,3a,5,6-tetrahydro-2H-pyrazolo[3,4-d][1,3]thiazol-5-yl]phenyl]methanes, demonstrating significant nematicidal activity against certain nematodes and showing appreciable antibacterial and antifungal activities (Reddy et al., 2009).

ATP-sensitive Potassium Channel Openers

A study by de Tullio et al. (2005) on 6,7-disubstituted 4H-1,2,4-benzothiadiazine 1,1-dioxides identified compounds with enhanced activity as inhibitors of insulin secretion and myorelaxant potency, suggesting their utility in developing treatments for conditions such as diabetes and hypertension (de Tullio et al., 2005).

Synthesis of Fluorinated Heterocyclic Compounds

Shi et al. (1996) utilized the Me ester of 2-fluoro-3-methoxyacrylic acid for the synthesis of various fluorine-containing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, highlighting the versatility of fluorinated acrylic building blocks in organic synthesis (Shi et al., 1996).

Modelling Synthesis Methods

Grevtsov et al. (2013) developed a facile method for synthesizing 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazines, indicating a streamlined approach for creating these compounds, potentially useful for various applications including drug development (Grevtsov et al., 2013).

Ca2+ Antagonistic Activity

Fujita et al. (1990) investigated 2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines for their calcium antagonistic activities, identifying compounds with potent activity and potential for further development as cardiovascular agents (Fujita et al., 1990).

Crystallographic Studies and Dehydration Phenomena

Arshad et al. (2013) conducted crystallographic studies on related benzothiazine compounds, elucidating the structural transformations and providing insights into the chemical behavior of these molecules (Arshad et al., 2013).

Mécanisme D'action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .

Mode of Action

The biological properties of 1,2,4-benzothiadiazine-1,1-dioxide moieties are influenced by various functional groups attached to the ring . For instance, the presence of a halo group at the 7 and 8 positions of the ring can yield active compounds .

Biochemical Pathways

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways, depending on their specific functional groups .

Result of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 6-fluoro-4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO5S/c1-23-13-5-3-4-12(9-13)19-10-16(17(20)24-2)25(21,22)15-7-6-11(18)8-14(15)19/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRDIAXNNOQDEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2757725.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2757728.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]pyrimidine](/img/structure/B2757729.png)

![1-[(1-Benzylpiperidin-4-yl)amino]hexan-2-ol](/img/structure/B2757731.png)

![n-[(1-Methyl-1h-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2757736.png)

![5-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrrolidine-2-carboxamide](/img/structure/B2757737.png)